(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 339278-27-2
VCID: VC6040993
InChI: InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3/b12-8+,15-10+
SMILES: CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N
Molecular Formula: C13H15N3O
Molecular Weight: 229.283

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

CAS No.: 339278-27-2

Cat. No.: VC6040993

Molecular Formula: C13H15N3O

Molecular Weight: 229.283

* For research use only. Not for human or veterinary use.

(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile - 339278-27-2

Specification

CAS No. 339278-27-2
Molecular Formula C13H15N3O
Molecular Weight 229.283
IUPAC Name (Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile
Standard InChI InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3/b12-8+,15-10+
Standard InChI Key DHKZRVJXNRLQJK-AMHPPWGGSA-N
SMILES CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.283 g/mol. Its IUPAC name, (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, reflects the stereochemical configuration of the double bonds (Z and E isomers) and substituent arrangement. Key structural features include:

  • 4-(Dimethylamino)phenyl group: Aromatic ring with electron-donating dimethylamino (-N(CH₃)₂) substituent at the para position, enhancing electronic delocalization.

  • Propenenitrile backbone: A three-carbon chain with a nitrile (-C≡N) group and conjugated double bonds, enabling nucleophilic and electrophilic reactivity.

  • Methoxyimino (-CH=N-OCH₃) group: A planar functional group capable of hydrogen bonding and metal coordination .

The stereochemistry (Z/E configuration) is critical for its biological activity, as it influences molecular geometry and interaction with target proteins.

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.339278-27-2
Molecular FormulaC₁₃H₁₅N₃O
Molecular Weight229.283 g/mol
MDL NumberMFCD00663698
Storage ConditionsAmbient temperature

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with the condensation of 4-(dimethylamino)benzaldehyde with a nitrile-containing precursor. A plausible pathway includes:

  • Knoevenagel Condensation: Reaction of 4-(dimethylamino)benzaldehyde with malononitrile to form the propenenitrile backbone.

  • Oximation: Introduction of the methoxyimino group via reaction with methoxyamine hydrochloride under acidic conditions.

Yield optimization requires precise control of reaction parameters (temperature, pH, catalyst). For instance, using anhydrous conditions and Lewis acids (e.g., ZnCl₂) may enhance the oximation step’s efficiency.

Purification and Stability

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). The compound exhibits stability under ambient storage but may degrade under prolonged exposure to light or moisture .

Biological and Catalytic Applications

Medicinal Chemistry

The compound’s structural motifs suggest multiple biological targets:

  • Enzyme Inhibition: The nitrile group can act as a electrophilic warhead, covalently binding to cysteine residues in enzymes (e.g., proteases, kinases).

  • Receptor Modulation: The dimethylamino group’s electron-donating effects may facilitate interactions with G-protein-coupled receptors (GPCRs) or serotonin receptors.

Preliminary in silico studies predict moderate blood-brain barrier permeability, indicating potential central nervous system (CNS) applications.

Metal Coordination and Catalysis

The methoxyimino group’s lone pairs enable coordination to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions. Such complexes could mimic natural enzymes like cytochrome P450.

Target ClassMechanismTherapeutic Area
KinasesATP-binding site inhibitionOncology, Inflammation
GPCRsAllosteric modulationCNS disorders
MetalloenzymesMetal ion chelationAntimicrobial therapy

Comparative Analysis with Analogues

Structural Analogues

  • (2Z)-3-[4-(Dimethylamino)phenyl]prop-2-enenitrile: Lacks the methoxyimino group, reducing metal-binding capacity but increasing lipophilicity.

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one: Chalcone derivative with a ketone group, showing enhanced antioxidant activity but lower stability .

Functional Differences

The methoxyimino group in (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile confers unique advantages:

  • Enhanced Solubility: Polar imino group improves aqueous solubility compared to purely aromatic analogues.

  • Dual Reactivity: Nitrile and imino groups enable sequential functionalization (e.g., click chemistry) .

Future Research Directions

Experimental Validation

  • In Vitro Assays: Screen against enzyme libraries (e.g., KinaseProfiler™) to identify specific targets.

  • Structural Studies: X-ray crystallography to resolve binding modes with biological targets or metal ions.

Derivative Synthesis

  • Nitrile Replacement: Substitute -C≡N with -COOH or -CONH₂ to modulate reactivity and toxicity.

  • Stereochemical Variants: Synthesize (2E)- and (2Z)-isomers to compare bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator